molecular formula C8H8N4O4S B3087054 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid CAS No. 1170596-58-3

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B3087054
CAS No.: 1170596-58-3
M. Wt: 256.24 g/mol
InChI Key: WHJKBJNKJYZUCL-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative with a sulfonyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 1-methyl-1H-pyrazole-4-carboxylic acid and chlorosulfonic acid.

  • Sulfonylation Reaction: The carboxylic acid group is activated, and chlorosulfonic acid is used to introduce the sulfonyl group, forming the intermediate this compound chloride.

  • Hydrolysis: The intermediate is then hydrolyzed to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional purification steps are included to ensure the purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.

  • Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

  • Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Aqueous ammonia or primary amines under acidic or basic conditions.

Major Products Formed:

  • Carboxylate Salt: Formed by the oxidation of the carboxylic acid group.

  • Sulfide or Thiol: Resulting from the reduction of the sulfonyl group.

  • Substituted Pyrazole Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

  • Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antipyretic, and analgesic activities.

  • Material Science: The compound is used in the development of new materials with specific electronic and optical properties.

  • Biology: It is used as a chemical probe to study biological systems and pathways.

  • Industry: It serves as an intermediate in the synthesis of more complex chemical compounds.

Comparison with Similar Compounds

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid is compared with other similar pyrazole derivatives, such as:

  • 1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the sulfonyl group.

  • 1H-pyrazole-3-carboxylic acid: Lacks the methyl group and the sulfonyl group.

  • 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of a sulfonyl group.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4S/c1-11-5-6(4-9-11)17(15,16)12-3-2-7(10-12)8(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJKBJNKJYZUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid
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1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid
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1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid
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1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid
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1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid
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1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid

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